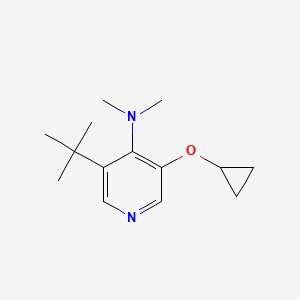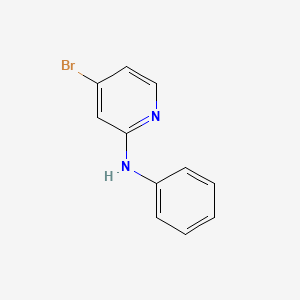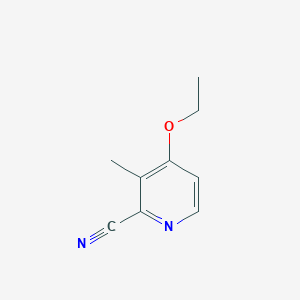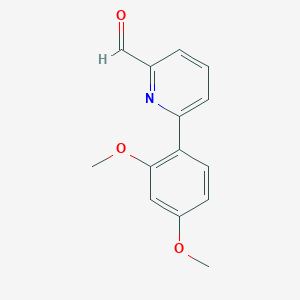
N-Benzyl-2-bromo-N-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-bromo-N-methylpyridin-3-amine is a chemical compound with the molecular formula C₁₃H₁₃BrN₂ It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-bromo-N-methylpyridin-3-amine typically involves the bromination of N-Benzyl-N-methylpyridin-3-amine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-bromo-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: The bromine atom can be reduced to form N-Benzyl-N-methylpyridin-3-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include N-Benzyl-2-azido-N-methylpyridin-3-amine, N-Benzyl-2-thiocyanato-N-methylpyridin-3-amine, and various N-substituted derivatives.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is N-Benzyl-N-methylpyridin-3-amine.
Aplicaciones Científicas De Investigación
N-Benzyl-2-bromo-N-methylpyridin-3-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-bromo-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-5-bromo-N-methylpyridin-2-amine
- N-Benzyl-2-chloro-N-methylpyridin-3-amine
- N-Benzyl-2-iodo-N-methylpyridin-3-amine
Uniqueness
N-Benzyl-2-bromo-N-methylpyridin-3-amine is unique due to the position of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different reactivity patterns and binding properties due to the size and electronegativity of the bromine atom.
Propiedades
Fórmula molecular |
C13H13BrN2 |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
N-benzyl-2-bromo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13BrN2/c1-16(10-11-6-3-2-4-7-11)12-8-5-9-15-13(12)14/h2-9H,10H2,1H3 |
Clave InChI |
ITXMJMBZLKLVBL-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=C(N=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)


![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)






![potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)

